1-BUTYL-4-FLUORO-BENZENE
Overview
Description
1-BUTYL-4-FLUORO-BENZENE is an organic compound with the molecular formula C10H13F . It is a derivative of benzene, where a butyl group is attached to the first carbon and a fluorine atom is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 1-BUTYL-4-FLUORO-BENZENE is through Friedel-Crafts alkylation . This involves the reaction of fluorobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5F+C4H9ClAlCl3C10H13F+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: The butyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with a palladium catalyst.
Major Products:
Nitration: 1-butyl-4-fluoro-2-nitrobenzene.
Oxidation: 4-fluorobenzoic acid.
Reduction: 1-butylbenzene
Scientific Research Applications
1-BUTYL-4-FLUORO-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-BUTYL-4-FLUORO-BENZENE in chemical reactions typically involves the formation of a benzenonium ion during electrophilic aromatic substitution. The electrophile attacks the benzene ring, forming a sigma complex, which then loses a proton to regenerate the aromatic system. This mechanism is crucial for understanding its reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
- Benzene, 1-butyl-4-chloro-
- Benzene, 1-butyl-4-bromo-
- Benzene, 1-butyl-4-iodo-
Comparison: 1-BUTYL-4-FLUORO-BENZENE is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it more resistant to nucleophilic attack and altering its behavior in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-butyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQISNDAUWVHJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174691 | |
Record name | Benzene, 1-butyl-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-65-4 | |
Record name | Benzene, 1-butyl-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-butyl-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.